Uranium hexafluoride

Description

Contextualization within Modern Nuclear Energy Systems

Uranium hexafluoride (UF6) is a critical intermediate in the front-end of the nuclear fuel cycle, primarily serving as the feedstock for uranium enrichment processes. wikipedia.orgiaea.orgnrc.govorano.groupwnti.co.ukdiis.dknumberanalytics.com Natural uranium, as mined and milled into yellowcake (uranium oxide concentrate), contains only about 0.7% of the fissile isotope Uranium-235 (U-235). iaea.orgworld-nuclear.orgeia.gov For most nuclear power reactors to sustain a chain reaction, this concentration must be increased to between 3% and 5% U-235. wnti.co.ukdiis.dkworld-nuclear.orgeia.govenergy.govworld-nuclear.org UF6's volatility, allowing it to exist as a gas at relatively low temperatures and pressures, makes it ideally suited for the physical separation processes employed in enrichment, namely gaseous diffusion and gas centrifuges. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.govacademie-sciences.frnrc.gov

Following enrichment, the enriched UF6 is converted into uranium dioxide (UO2) powder, which is then fabricated into fuel pellets and assembled into fuel rods and fuel assemblies for use in nuclear reactors. orano.groupwnti.co.ukworld-nuclear.orgeia.govenergy.govworld-nuclear.orgacademie-sciences.frnrc.govenec.gov.aeiaea.orgneimagazine.com The enrichment process also generates depleted this compound (DUF6) as a significant byproduct, which requires careful management and storage. wikipedia.orgnrc.gov Furthermore, UF6 has been utilized in advanced reprocessing methods, such as fluoride (B91410) volatility, and is being explored as a potential recycled product in next-generation nuclear fuel cycles. wikipedia.orgenergytech.com

Historical Trajectories of UF6 Utilization in Nuclear Technologies

The strategic importance of this compound was established early in the development of nuclear technology, particularly during the Manhattan Project. Its role in uranium enrichment was crucial for producing fissile material for both nuclear weapons and early nuclear power research. taylorandfrancis.comthechemicalengineer.com Historically, the gaseous diffusion process was the first widely implemented commercial method for uranium enrichment, relying heavily on UF6 as the working gas. wikipedia.orgenergy.govnrc.gov This process, while effective, was characterized by high energy consumption.

The advent and subsequent refinement of gas centrifuge technology, which also utilizes UF6, marked a significant shift, offering substantially greater energy efficiency and becoming the dominant enrichment method globally. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.govnrc.gov Earlier advanced reprocessing techniques, such as fluoride volatility, also involved UF6 in separating components from spent nuclear fuel. wikipedia.org

Evolution of Research Paradigms in UF6 Chemistry and Engineering

The research landscape surrounding this compound has evolved considerably since its initial applications. Early research paradigms were largely driven by the urgent requirements of the nuclear weapons programs, focusing on the synthesis, purification, and safe handling of UF6. taylorandfrancis.comthechemicalengineer.com As nuclear energy transitioned towards civilian power generation, research priorities shifted towards optimizing the efficiency and safety of UF6 enrichment processes, particularly with the ascendancy of gas centrifuge technology. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.gov

Data Tables

Table 1: Key Physical and Chemical Properties of this compound (UF6)

| Property | Value | Notes |

| Molecular Formula | UF6 | wikipedia.orgosti.gov |

| Molar Mass | 352.02 g/mol | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Triple Point | 64 °C (147 °F; 337 K) and 152 kPa (1.5 atm) | wikipedia.org This point is close to ambient conditions, facilitating phase transitions with minimal energy input. |

| Sublimation Point | 56.5 °C (133.7 °F; 329.6 K) at 1 atm | wikipedia.org UF6 is a volatile solid that sublimes at atmospheric pressure. |

| Density (solid) | 5.09 g/cm³ | wikipedia.org |

| Solubility in Water | Hydrolyzes | Reacts vigorously with water to form corrosive hydrofluoric acid (HF) and uranyl fluoride (UO2F2). wikipedia.orgacademie-sciences.frtaylorandfrancis.comosti.gov |

| Corrosivity (B1173158) | High (especially when moist) | Forms hydrofluoric acid (HF) upon contact with moisture, necessitating specialized materials for handling. wikipedia.orgacademie-sciences.frtaylorandfrancis.com |

| Oxidizing Property | Mild oxidant | wikipedia.org |

Table 2: Comparison of Major Uranium Enrichment Technologies Utilizing UF6

| Feature | Gaseous Diffusion | Gas Centrifuge |

| Principle | Molecular diffusion of UF6 gas through porous membranes | Centrifugal force separating UF6 isotopes by mass difference |

| UF6 State | Gaseous | Gaseous |

| Energy Efficiency | Low (requires vast amounts of electricity) | High (significantly more energy efficient) |

| Historical Use | Primary commercial process in early nuclear programs | Dominant commercial enrichment technology today |

| Relative Energy Use | Approximately 60 times more than gas centrifuges wikipedia.org | Significantly less than gaseous diffusion wikipedia.org |

| Separative Capability | Lower per stage | Higher per stage |

| Current Status | Largely obsolete in commercial use | Primary commercial enrichment technology |

| UF6 Feed Requirement | High | Lower |

| Historical Significance | Enabled early nuclear weapons and power programs | Facilitated widespread economic nuclear power generation |

Compound Names Mentioned:

| Compound Name | Chemical Formula |

|---|---|

| This compound | UF6 |

| Uranium Tetrafluoride | UF4 |

| Uranium Dioxide | UO2 |

| Uranium Oxide Concentrate | U3O8 (Yellowcake) |

| Uranyl Fluoride | UO2F2 |

| Hydrofluoric Acid | HF |

| Uranium-235 | U-235 |

| Uranium-238 | U-238 |

| Plutonium | Pu |

| Plutonium-239 | Pu-239 |

| Ammonium (B1175870) Uranyl Carbonate | AUC |

Properties

IUPAC Name |

hexafluorouranium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANRKQGLYCLAFE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

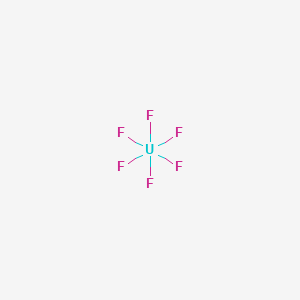

F[U](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6U, UF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.0193 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Colorless to white crystals; [HSDB], COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

56.5 °C sublimation point | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction., Dissolves in nitrobenzene to give a dark red soln fuming in air., INSOL IN CARBON DISULFIDE, Reacts with water; soluble in carbon tetrachloride, chloroform, Solubility in water at 20 °C: reaction | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C, Relative density (water = 1): 5.1 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

12 at BP of uranium hexafluoride (Air= 1) | |

| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.2 | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile white monoclinic crystalline solid, White crystalline solid, Deliquescent | |

CAS No. |

7783-81-5, 11133-71-4, 12134-48-4 | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011133714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride (U2F9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/uranium-hexafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Uranium fluoride (U2F9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64.8 °C, 64.5 °C at 2 atm | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Conversion Methodologies of Uranium Hexafluoride

Industrial-Scale Production Pathways for UF₆ from Uranium Oxides

Industrial production of UF₆ from uranium oxides is a multi-stage process that ensures the high purity required for enrichment. The primary feed material is uranium ore concentrate (UOC), predominantly U₃O₈, which undergoes refining and chemical conversion.

The most common industrial route to UF₆ involves a two-stage fluorination process, starting with uranium oxides and progressing through intermediate uranium fluorides.

Conversion to Uranium Tetrafluoride (UF₄): The initial stage involves converting uranium oxides, typically uranium dioxide (UO₂), into uranium tetrafluoride (UF₄), often referred to as "green salt." This is primarily achieved through hydrofluorination reactions.

Uranium ore concentrate (U₃O₈) is first processed to produce uranium dioxide (UO₂). This often involves reduction with hydrogen: U₃O₈ + 2H₂ → 3UO₂ + 2H₂O

The UO₂ is then reacted with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures, typically between 475°C and 540°C (900-1000°F), often in fluidized bed reactors. This reaction yields UF₄ and water: UO₂ + 4HF → UF₄ + 2H₂O

Alternatively, uranium trioxide (UO₃) can be reacted with HF to form uranyl fluoride (UO₂F₂), which is subsequently fluorinated to UF₆: UO₃ + 2HF → UO₂F₂ + H₂O UO₂F₂ + 5F₂ → UF₆ + O₂

Conversion of UF₄ to Uranium Hexafluoride (UF₆): The purified UF₄ is then reacted with elemental fluorine (F₂) at high temperatures to produce gaseous UF₆. This step is highly exothermic and is typically carried out in specialized reactors, such as fluidized bed reactors or flame towers.

The reaction is as follows: UF₄ + F₂ → UF₆

This fluorination reaction is highly exothermic, with a standard enthalpy change (ΔH°) of approximately -110.4 kJ/mole nrc.gov. Temperatures can range from around 425°C (800°F) in fluidized beds to as high as 1100°C in flame reactors nrc.govgoogle.comacademie-sciences.fr.

While direct fluorination of UF₄ is the dominant pathway, alternative methods, such as the catalyzed "Fluorox" process (UF₄ + O₂ → UF₆ + UO₂F₂), have been investigated but face challenges with catalyst poisoning iaea.org.

The efficiency and purity of UF₆ production are heavily influenced by reaction kinetics and thermodynamics.

Thermodynamics: The conversion of UF₄ to UF₆ is thermodynamically favorable and highly exothermic, necessitating careful temperature control to manage the reaction and prevent unwanted side reactions or material degradation nrc.govgoogle.com. UF₆'s triple point (64°C at 1.5 atm) is close to ambient conditions, allowing for phase transitions with minimal energy input, which is advantageous for enrichment processes google.com.

Purity and Yield: Achieving high purity UF₆ (typically >99.95%) requires meticulous impurity removal at various stages of the process world-nuclear.orginl.gov. Volatile impurities are managed through distillation and careful process control. The yield is optimized by ensuring complete conversion of UF₄ and minimizing losses of UF₆.

Deconversion Technologies for this compound

Depleted UF₆, a byproduct of the enrichment process, and enriched UF₆ destined for fuel fabrication, both require deconversion. Depleted UF₆ is converted into more stable, less hazardous forms like uranium trioxide (U₃O₈) or uranium tetrafluoride (UF₄) for long-term storage iaea.orgworld-nuclear.org. Enriched UF₆ is converted into uranium dioxide (UO₂) powder, the primary material for nuclear fuel pellets. Two main categories of deconversion processes exist: dry routes and wet (aqueous) routes.

The conversion of UF₆ to UO₂ is a critical step in preparing nuclear fuel. This process involves removing fluorine from the UF₆ molecule and forming the stable UO₂ oxide.

Dry conversion processes utilize gaseous reactions, often in fluidized bed reactors or rotary kilns, to transform UF₆ into UO₂ without the generation of significant liquid waste streams.

Process Description: These processes typically involve two main stages:

Hydrolysis: Gaseous UF₆ is reacted with dry water vapor (steam) at controlled temperatures (e.g., 150-250°C) to form solid uranyl fluoride (UO₂F₂) particles and hydrogen fluoride (HF) gas. UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) google.comresearchgate.net

Pyrohydrolysis/Reduction: The UO₂F₂ intermediate is then subjected to pyrohydrolysis and reduction, typically by reacting it with steam and hydrogen gas at higher temperatures (around 700°C or higher) to produce UO₂ powder and HF. UO₂F₂ + H₂ → UO₂ + 2HF researchgate.netakjournals.comiaea.org

Key Parameters: Specific process parameters, such as UF₆ mass flow rate (75-130 kg/h ), water vapor flow rate (15-30 kg/h ), and reaction temperatures, are crucial for optimizing UO₂ product characteristics google.com. The molar ratio of steam to UF₆ can influence the morphology and size of the UO₂F₂ particles researchgate.net.

Advantages: A significant advantage of dry routes is the recovery of fluorine primarily as HF gas, which can be recycled or neutralized, thereby minimizing problematic liquid fluoride waste streams compared to wet processes akjournals.comiaea.org.

Wet processes involve reacting UF₆ in an aqueous medium, leading to the precipitation of intermediate uranium compounds that are subsequently converted to UO₂. The most established wet routes are the Ammonium (B1175870) Di-Uranate (ADU) and Ammonium Uranyl Carbonate (AUC) processes.

Ammonium Di-Uranate (ADU) Process:

Steps: UF₆ is first hydrolyzed with water to form an aqueous solution of uranyl fluoride (UO₂F₂) and hydrogen fluoride (HF). Aqueous ammonia (B1221849) (NH₃) is then added to precipitate ammonium diuranate ((NH₄)₂U₂O₇). The ADU precipitate is filtered, dried, calcined to uranium trioxide (UO₃), and finally reduced with hydrogen to UO₂ powder. UF₆ + H₂O → UO₂F₂/HF (aq) UO₂F₂/HF (aq) + NH₃ → ADU (precipitate) ADU → UO₃ → UO₂

Parameters: The hydrolysis can be performed with excess water google.com. Precipitation conditions, such as pH (3.0-4.0), temperature (30-40°C), and ammonia concentration, can be optimized for ADU powder characteristics iaea.org.

Drawbacks: This process generates a substantial volume of fluoride-containing liquid waste, posing disposal challenges akjournals.comiaea.orggoogle.comepo.org.

Ammonium Uranyl Carbonate (AUC) Process:

Steps: Similar to the ADU process, UF₆ is hydrolyzed. However, instead of ammonia, ammonium carbonate ((NH₄)₂CO₃) is used to precipitate ammonium uranyl carbonate (AUC). The AUC is then filtered, dried, calcined, and reduced to UO₂. UF₆ + H₂O → UO₂F₂/HF (aq) UO₂F₂/HF (aq) + (NH₄)₂CO₃ → AUC (precipitate) AUC → UO₂

Parameters: Optimal AUC precipitation is achieved with specific uranium concentrations (80-120 g/L) in the UO₂F₂ solution and ammonium carbonate concentrations (200-400 g/L), with a molar ratio of (NH₄)₂CO₃ to U typically between 5 and 9 nih.gov. The precipitation kinetics can follow second-order behavior nih.gov.

Advantages: The AUC route is considered advantageous due to fewer processing steps compared to ADU and produces UO₂ powder with desirable physical and chemical properties, making it suitable for HALEU (High-Assay Low-Enriched Uranium) materials researchgate.netnih.gov. It also results in lower residual fluorine content in the final UO₂ product nih.gov.

Uranium nitrate (B79036) (UN) solutions, often generated from reprocessing or purification steps, can also be processed via ADU or AUC routes, either directly or after conversion to UO₂F₂ researchgate.netakjournals.com.

Uranium Isotope Separation Technologies Employing Uranium Hexafluoride

Gaseous Diffusion Principles and Engineering Implementations

The gaseous diffusion process was the first industrially viable method for uranium enrichment. It leverages the principles of molecular diffusion, based on Graham's Law, which states that the rate of effusion of a gas is inversely proportional to the square root of its molecular mass. nrc.govwikipedia.orgwikipedia.orgun.orgscienceandglobalsecurity.org

Molecular Dynamics and Transport Phenomena in Porous Barriers

In gaseous diffusion, UF6 gas is forced under pressure through microporous membranes, often referred to as barriers. These barriers are engineered with extremely small pores, typically in the range of 10 to 25 nanometers, which are smaller than the mean free path of the UF6 molecules. wikipedia.orgun.orgscienceandglobalsecurity.org

The UF6 molecule containing the lighter 235U isotope (235UF6), with a molar mass of approximately 349.03 g/mol , moves at a slightly higher average velocity than the UF6 molecule containing the heavier 238U isotope (238UF6), with a molar mass of approximately 352.04 g/mol . wikipedia.org This slight difference in molecular velocity means that 235UF6 molecules have a marginally greater probability of passing through the pores of the barrier. Consequently, the gas that permeates the barrier becomes slightly enriched in 235U, while the gas that does not permeate is depleted. The theoretical separation factor for a single stage in gaseous diffusion is approximately 1.0043. wikipedia.orgwikipedia.orgscienceandglobalsecurity.org

The efficiency of the barrier material and its pore structure are critical. Barriers are typically constructed from materials like sintered nickel or aluminum, or specialized film-type barriers. wikipedia.org The process requires careful control of temperature and pressure to maintain UF6 in its gaseous phase and prevent leakage. wikipedia.org

Cascade Design and Optimization for Isotopic Enrichment

Due to the very small separation factor achieved in a single diffusion stage, a vast number of stages must be connected in series to achieve the desired level of 235U enrichment. This series arrangement is known as a cascade. wikipedia.orgosti.govwikipedia.orgscienceandglobalsecurity.orgnrc.govabacc.org.brieer.orgnumberanalytics.com Each stage in a gaseous diffusion cascade typically comprises a compressor (to restore pressure after passing through the barrier), a diffuser (containing the porous barrier), and a heat exchanger (to remove heat generated by compression). wikipedia.orgnrc.gov

The enriched stream from one stage is fed as input to the next stage in the cascade, progressively increasing the 235U concentration. The depleted stream from each stage is typically recycled back to an earlier stage in the cascade. wikipedia.orgun.orgnrc.govnumberanalytics.com A full cascade to achieve typical reactor-grade enrichment (3-5% 235U) requires thousands of stages, often around 1,400 stages. osti.govscienceandglobalsecurity.orgnrc.govieer.org The scale of these plants is immense, requiring vast amounts of energy due to the continuous operation of compressors and the need for cooling. wikipedia.orgsipri.org Optimization of cascade design, such as through "tapering" of flow rates, aims to improve efficiency and reduce energy consumption, though the fundamental energy intensity remains high. tandfonline.comwisc.edu

Gas Centrifuge Technology and Operational Dynamics

The gas centrifuge process has become the dominant technology for uranium enrichment worldwide due to its significantly higher efficiency and lower energy consumption compared to gaseous diffusion. wikipedia.orgnrc.govsipri.org It also utilizes UF6 as the working gas.

Aerodynamic Separation Mechanisms of UF6 Isotopologues

Gas centrifuges exploit the principle of centrifugal force to separate isotopes. Gaseous UF6 is introduced into a rapidly rotating cylindrical rotor. The immense centrifugal forces generated cause the heavier 238UF6 molecules to concentrate towards the outer wall of the rotor, while the lighter 235UF6 molecules concentrate closer to the central axis. wikipedia.orgufn.runrc.govornl.govwikipedia.org

This radial separation is further enhanced by an internal axial countercurrent flow (CCF) of gas within the centrifuge. This flow, often induced by scoops or thermal gradients, concentrates the 235U-enriched gas at one end of the rotor and the depleted 238U-enriched gas at the other. nrc.govornl.govwikipedia.orgresearchgate.net The efficiency of a single centrifuge stage is considerably higher than that of a gaseous diffusion stage, with separation factors typically ranging from 1.05 to 1.2, and in some advanced designs, even higher. wikipedia.orgnrc.govaip.org

Advanced and Emerging Isotope Separation Processes Utilizing UF6

Beyond diffusion and centrifugation, other methods have been explored and developed, often offering potential advantages in efficiency or selectivity.

Molecular Laser Isotope Separation (MLIS): MLIS utilizes precisely tuned lasers to selectively excite or dissociate UF6 molecules containing the desired isotope. chemeurope.comwikipedia.orgnrc.govoptica.organnualreviews.orggoogle.com Typically, an infrared laser (around 16 μm) is used to vibrationally excite 235UF6 molecules, making them more susceptible to dissociation by a second laser. chemeurope.comwikipedia.orgoptica.org This selective process can lead to the formation of uranium pentafluoride (UF5), which has low volatility and can be separated as a solid precipitate. wikipedia.orgnrc.govoptica.org MLIS operates in a cascade setup, similar to gaseous diffusion, and requires cooling of the UF6 gas to enhance spectral selectivity. chemeurope.comwikipedia.orgwikipedia.org While promising for its potential for low energy consumption and high selectivity, engineering challenges and scale-up have historically hindered widespread commercial adoption. wikipedia.orgnrc.govoptica.org

Aerodynamic Separation Processes: These methods, such as the separation nozzle process and the vortex tube process, utilize high-speed gas streams of UF6 mixed with a light carrier gas (like hydrogen or helium) passed through curved-wall geometries or nozzles. un.orgwisc.edukit.eduworld-nuclear.orgdoe.govipinst.orgiaea.org The generated centrifugal forces or pressure gradients lead to isotopic separation. The separation nozzle process, for example, involves deflecting a jet of UF6 mixed with hydrogen. kit.eduannualreviews.org These processes require thousands of stages, similar to gaseous diffusion, and are generally more energy-intensive than gas centrifuges. world-nuclear.org

Data Tables

Table 1: Comparison of Uranium Isotope Separation Technologies

Table 2: Energy Consumption Comparison

| Process | Energy Consumption (kWh/SWU) | Notes |

| Gaseous Diffusion | 2400 - 2500 | High energy intensity due to compressors and heat exchangers. |

| Gas Centrifuge | 50 - 60 | Significantly more energy-efficient than gaseous diffusion. |

| Separation Nozzle | ~4000 | More energy-intensive than centrifuges, but less than diffusion. |

| MLIS | Potentially low | Specific industrial-scale figures are less commonly cited; generally considered energy-efficient. |

Compound List

Uranium hexafluoride (UF6)

Uranium-235 (235U)

Uranium-238 (238U)

Uranium-234 (234U)

Uranium pentafluoride (UF5)

Hydrogen fluoride (B91410) (HF)

Uranyl fluoride (UO2F2)

Uranium tetrafluoride (UF4)

Depleted Uranium Hexafluoride Duf6 Long Term Management Strategies

Engineering Analysis of DUF6 Storage Systems

The primary method for storing DUF6 is in large carbon steel cylinders. These cylinders are stored outdoors in designated yards, making them susceptible to environmental conditions. An active cylinder management program is in place, which includes routine inspections, maintenance, and corrosion studies to ensure the continued integrity of the storage system.

The structural integrity of the storage cylinders is a critical component of safe DUF6 management. The cylinders, fabricated from pressure vessel grade steel, come in both thin-wall (5/16-inch) and thick-wall (5/8-inch) versions. The primary threat to cylinder integrity is external corrosion from exposure to the atmosphere.

Several factors can accelerate corrosion, including contact with the ground, accumulation of debris and water, and damage during handling. Investigations have shown that cylinders in direct contact with the ground experience accelerated corrosion and pitting, which can significantly reduce wall thickness. Finite element stress analysis and fracture mechanics are employed to assess the structural integrity of cylinders, taking into account potential degradation from these mechanisms.

While internal corrosion from solid DUF6 is generally negligible, the presence of moisture can lead to the formation of hydrofluoric acid (HF), which is highly corrosive to the steel cylinders. A breach in a cylinder allows atmospheric moisture to react with the DUF6, forming uranyl fluoride (B91410) and HF. While the solid reaction products can initially plug the breach, the slow release of HF can enlarge it over time.

Cylinder Inspection Defect Criteria:

| Defect Category | Examples | Inspection Frequency |

|---|---|---|

| Degraded State | Heavy scale, poor yard drainage, ground contact, scale in protective skirt | Annual |

This table is based on inspection program details outlined in technical reports.

Given that DUF6 cylinders are stored in outdoor yards, environmental control is focused on mitigating the factors that contribute to corrosion. Proper yard drainage is essential to prevent water accumulation around the base of the cylinders. Cylinders are intended to be supported by chocks to avoid direct ground contact.

The management strategy includes preparing cylinders for shipment to long-term storage facilities which could include yards, buildings, or even underground mines. The design of these facilities would incorporate lessons learned from current outdoor storage, with an emphasis on minimizing exposure to corrosive elements.

Advanced Conversion and Stabilization Technologies for DUF6 Stockpiles

A cornerstone of the long-term management strategy is the conversion of DUF6 into more chemically stable forms, primarily uranium oxides. This conversion mitigates the chemical hazard associated with the reactivity of DUF6 with moisture. The process also yields aqueous hydrofluoric acid (AqHF) as a coproduct, which has industrial applications.

The DOE operates DUF6 conversion facilities at both the Paducah and Portsmouth sites. These facilities are designed to safely and efficiently process the large inventory of DUF6. The conversion process involves several integrated steps:

Cylinder Handling and Vaporization: Cylinders are transported to the facility where the solid DUF6 is heated in autoclaves and vaporized.

Conversion: The gaseous DUF6 is reacted with steam and hydrogen in a fluidized bed reactor to produce uranium oxide powder.

Oxide Powder Handling: The resulting uranium oxide is collected and packaged into containers for storage or disposition.

Hydrofluoric Acid Recovery: The hydrofluoric acid co-product is recovered and transferred for industrial use.

Recent modernizations to these facilities include the installation of new "cold box" systems. This upgrade is designed to improve efficiency by more reliably removing residual uranium hexafluoride from cylinders, reducing processing time by an estimated two to three hours per cylinder.

DUF6 Conversion Facility Operational Data:

| Facility Location | Operator | Processing Capacity (Cylinders/Year) | Estimated Inventory Processing Time |

|---|---|---|---|

| Paducah, KY | Mid-America Conversion Services, LLC (MCS) | N/A | ~30 years |

This table is based on information from the Department of Energy and its operating contractors.

Once DUF6 is converted to uranium oxide (primarily U3O8), this more stable powder must be managed for long-term storage or disposal. Solidification and immobilization (S/S) techniques are employed to create a durable, monolithic waste form that is resistant to leaching.

Cementation is a widely used S/S technology for radioactive materials, including uranium products. This process involves mixing the uranium oxide with cementitious materials, such as Portland cement, to create a solid matrix. The resulting concrete-like form provides structural strength and radiation shielding, encapsulating the radioactive material. Research is ongoing to enhance cementation technologies by using different additives and specialized cements to improve the long-term performance and durability of the solidified waste form.

Other techniques, such as vitrification (incorporating the waste into a glass matrix) and ceramization, have also been developed for high-level radioactive wastes and could be applicable. These processes generally involve high temperatures to create a very durable and leach-resistant product.

Disposition Pathways for Depleted Uranium Materials

The final stage of managing depleted uranium involves its ultimate disposition. Several pathways are considered, ranging from reuse to disposal. The preferred approach is to find beneficial uses for the material.

Potential uses for converted depleted uranium oxide or metal include:

Radiation Shielding: Depleted uranium is a very dense material, making it effective for radiation shielding in casks for storing and transporting spent nuclear fuel and high-level waste.

Fuel Dilution: It can be used to blend down surplus highly enriched uranium.

Reactor Fuel: Depleted uranium can be a component in advanced reactor fuel cycles.

If no immediate use is identified, the converted uranium oxide is safely stored for potential future applications. The ultimate disposition pathway for material that is not reused is disposal as low-level radioactive waste. This would involve placing the solidified uranium oxide in a licensed near-surface disposal facility. The suitability of a particular disposal site depends on site-specific conditions, such as geology and hydrology, to ensure long-term performance and protection of the public. The converted depleted uranium oxide from the DOE facilities is currently shipped by rail for disposal at a licensed facility in Texas.

Geological Repositories for Stable Uranium Forms

A primary strategy for the long-term management of depleted uranium is its disposal in deep geological repositories after conversion to a stable chemical form. wikipedia.org This approach ensures the isolation of the material from the biosphere for extended periods. wikipedia.org

Conversion to Stable Forms:

Before disposal, DUF6 is chemically converted into a more stable compound, typically a uranium oxide like triuranium octoxide (U3O8) or uranium dioxide (UO2). nrc.govquora.com These oxide forms are chemically similar to naturally occurring uranium ore, are non-volatile, and are insoluble in water, which significantly reduces the risk of environmental contamination. ascelibrary.orgquora.com The deconversion process separates the volatile and reactive fluoride component, which can be recovered and has commercial value, from the uranium. nrc.gov

Repository Design and Function:

A deep geological repository is an underground facility constructed hundreds of meters deep within a stable geologic formation, such as granite, clay, or salt deposits. wikipedia.orgornl.gov The concept relies on a multi-barrier system, combining engineered and natural barriers to contain the waste. wikipedia.orgornl.gov

Engineered Barriers: These include the waste form itself (the stable uranium oxide), corrosion-resistant containers, and backfill materials like bentonite (B74815) clay that swell when wet to seal tunnels and prevent water flow. ornl.gov

Natural Barriers: The primary natural barrier is the host rock formation, chosen for its long-term stability, low water permeability, and geochemical properties that retard the movement of radionuclides. ornl.govcnsc-ccsn.gc.ca

Natural analogues, such as the Cigar Lake uranium deposit in Canada, demonstrate that radionuclides can be effectively contained within favorable geological formations for billions of years, providing confidence in the long-term safety of this disposal method. cnsc-ccsn.gc.ca

Depleted Uranium as a Repository Component:

Research has identified a unique application for depleted uranium oxides within geological repositories for high-level waste, such as spent nuclear fuel. osti.gov In this concept, depleted uranium oxide is used as a backfill material packed around the waste packages. This serves two main purposes:

Reduces Radionuclide Release: The depleted uranium backfill would saturate any intruding groundwater with uranium. This uranium-saturated water is less capable of dissolving the uranium in the spent fuel, thereby slowing the release of other embedded radionuclides. osti.gov

Prevents Nuclear Criticality: By absorbing neutrons, the depleted uranium in the backfill helps to prevent the possibility of a self-sustaining nuclear chain reaction (criticality) occurring within the repository over geological timescales. osti.gov

This innovative use turns a waste product into a safety feature for the disposal of more hazardous nuclear materials.

| Compound | Chemical Formula | Key Properties for Disposal | Rationale for Use |

|---|---|---|---|

| This compound (Depleted) | DUF6 | Highly reactive with water, volatile, corrosive. | Unsuitable for direct long-term disposal; requires conversion. oecd-nea.org |

| Triuranium Octoxide | U3O8 | Chemically stable, solid, insoluble in water. | A preferred stable form for disposal in geological repositories. ascelibrary.org |

| Uranium Dioxide | UO2 | Chemically stable, solid, insoluble in water, ceramic nature. | A stable disposal form; also used as backfill in repositories. quora.comosti.gov |

Potential Beneficial Re-Use Applications for Depleted Uranium (Excluding Direct Industrial Product Development)

Beyond direct disposal, several potential re-use applications for depleted uranium are being explored that leverage its unique nuclear and chemical properties without resulting in direct industrial products for commercial markets. These applications focus on the nuclear fuel cycle and advanced scientific research.

Fuel Cycle Applications:

Breeder Reactor Fuel: Depleted uranium, which consists almost entirely of the isotope uranium-238, can be used as a fertile material in fast neutron reactors, also known as breeder reactors. In these reactors, uranium-238 captures a neutron and is transmuted into plutonium-239, a fissile material that can then be used as fuel. world-nuclear.org This process significantly increases the energy extracted from the original mined uranium.

Mixed Oxide (MOX) Fuel: Depleted uranium dioxide can be mixed with plutonium dioxide (PuO2) recovered from reprocessing spent nuclear fuel to create Mixed Oxide (MOX) fuel. osti.gov This allows for the recycling of both plutonium and depleted uranium, turning waste streams into new fuel for conventional light-water reactors. osti.govworld-nuclear.org

Blending Down Highly Enriched Uranium (HEU): Depleted uranium can be blended with highly enriched uranium from dismantled nuclear weapons to produce low-enriched uranium suitable for use as fuel in commercial nuclear power plants. ieer.org This is a crucial non-proliferation application, converting weapons-grade material into a form usable for peaceful electricity generation.

Advanced Research and Niche Applications:

Catalysis: Recent research has demonstrated that depleted uranium can be incorporated into organometallic catalysts. foronuclear.org For example, a catalyst containing depleted uranium has been developed to convert ethylene (B1197577) into ethane, a fundamental process in the petrochemical industry. foronuclear.org This discovery opens a new field of chemical applications for depleted uranium, using its electronic properties to facilitate chemical reactions. foronuclear.org

Radiation Shielding in Casks: While shielding is a broad industrial application, its use in casks for spent nuclear fuel or high-level waste is a specific application directly related to managing nuclear materials. Depleted uranium's high density makes it an excellent material for shielding radiation. energy.govquora.com Using depleted uranium metal or oxide as a primary shielding material in these casks represents a significant potential use for the large existing inventory. energy.govieer.org

| Application Area | Specific Use | Scientific Rationale |

|---|---|---|

| Nuclear Fuel Cycle | Breeder Reactor Fuel | Uranium-238 is converted to fissile Plutonium-239 in a fast reactor. world-nuclear.org |

| Mixed Oxide (MOX) Fuel | Serves as a matrix for recycled plutonium to create new reactor fuel. osti.gov | |

| Blending Down HEU | Dilutes weapons-grade uranium to produce low-enriched fuel for power reactors. ieer.org | |

| Advanced Applications | Catalysis | Used in organometallic compounds to catalyze chemical reactions (e.g., ethylene to ethane). foronuclear.org |

| Repository Backfill | Reduces radionuclide release and prevents criticality in high-level waste repositories. osti.gov |

Interfacial Chemistry and Material Compatibility in Uf6 Systems

Corrosion Mechanisms of Metallic Substrates in UF₆ Environments

The interaction of UF₆ with metallic surfaces is a critical consideration for the long-term integrity and safety of handling facilities. iaea.org The gaseous form of UF₆ can react with common construction metals such as iron, copper, aluminum, and nickel alloys, leading to the formation of metal fluorides and nonvolatile uranium compounds. nrc.gov The suitability of a metal for UF₆ service often depends on its ability to form a stable, protective passive film that inhibits further corrosion. academie-sciences.frnrc.gov

The resistance of certain metals to UF₆ corrosion is attributed to the formation of a dense, adherent passive fluoride (B91410) layer on the metal surface. academie-sciences.fric.ac.uk This layer acts as a kinetic barrier, hindering the transport of reactants and thus slowing down the corrosion rate. ic.ac.uk Nickel and its alloys are particularly noted for their ability to form a protective nickel fluoride (NiF₂) film in fluorinating environments. academie-sciences.fric.ac.uk The integrity of this passive layer is crucial; a compact and non-porous film offers significant protection, whereas a brittle or porous layer allows UF₆ to diffuse through and continue to corrode the underlying metal. academie-sciences.fr

Studies on nickel alloys have shown that the stability of the passive film can be influenced by factors such as temperature and the presence of impurities in the metal. ic.ac.ukiaea.org For instance, intergranular corrosion has been observed in nickel at temperatures between 550 and 700°C, potentially due to impurities. iaea.org The presence of moisture can also compromise the protective nature of the fluoride film, as UF₆ reacts vigorously with water to produce highly corrosive hydrofluoric acid (HF) and uranyl fluoride (UO₂F₂). energyeducation.caenergy.govbris.ac.uk

The corrosion of pure iron in liquid UF₆ at 80°C results in a duplex fluoride scale composed of an inner iron(II) fluoride (FeF₂) layer and an outer uranium fluoride layer, which evolves from U₂F₉ to UF₅ over time. doi.org The kinetics of this corrosion can vary significantly, with impurities potentially catalyzing the reaction and leading to much thicker corrosion layers. doi.org

At elevated temperatures, the interaction between UF₆ and structural alloys becomes more pronounced. Research has shown that nickel and its alloys, such as Monel, exhibit superior resistance to high-temperature UF₆ corrosion compared to stainless steel, gold, and platinum, which are attacked much more rapidly above 500°C. iaea.org The corrosion rate of nickel is influenced by the volatilization of the metallic fluoride formed. iaea.org

Aluminum is also recognized for its good resistance to UF₆, which is attributed to the formation of a protective aluminum fluoride (AlF₃) surface layer. wikipedia.org This passivating layer effectively prevents further reaction between the metal and the UF₆ gas. academie-sciences.fr

Stainless steels, particularly those with high nickel content, generally show satisfactory to excellent resistance to UF₆ corrosion at moderate temperatures. osti.govemerald.com However, their performance can degrade at higher temperatures. iaea.org The corrosion resistance of various alloys is a critical factor in the design and operation of UF₆ handling systems, with materials being selected based on their ability to maintain passivity under specific process conditions. nrc.gov Materials with very low corrosion rates (e.g., <0.01 mils per year) are considered to have stable, passivated surfaces suitable for long-term service. nrc.gov

Table 1: Corrosion Rates of Various Metals in Uranium Hexafluoride

| Material | Temperature (°C) | Corrosion Rate (mils per year) | Observations |

|---|---|---|---|

| Nickel | Up to 600 | Low | Forms a protective fluoride film. academie-sciences.friaea.org |

| Monel | Up to 600 | Low | Good resistance at high temperatures. iaea.org |

| Aluminum | Ambient | Very Low | Forms a passivating AlF₃ layer. academie-sciences.frwikipedia.org |

| Stainless Steel (high Ni) | 80 | Low | Generally good resistance. osti.govemerald.com |

| Stainless Steel | > 500 | High | Rapidly attacked at elevated temperatures. iaea.org |

| Ordinary Steel | 80 | Moderate | Satisfactory resistance. emerald.com |

Reactivity of Ceramic and Polymeric Materials with UF₆ Gas

The highly reactive nature of UF₆ gas necessitates careful selection of non-metallic materials for process components and containment systems. energy.gov

Ceramic materials are considered for use in high-temperature UF₆ environments, such as in certain nuclear reactor concepts. iaea.org Studies on the reaction of UF₆ gas with alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) have been conducted to determine their suitability. iaea.org Alumina has been found to have acceptable compatibility with UF₆ at temperatures up to 1273 K (1000°C), forming a stable aluminum fluoride (AlF₃) scale. iaea.org However, at higher temperatures (1473 K or 1200°C), the reaction rate increases dramatically. iaea.org Zirconia, on the other hand, reacts rapidly with UF₆ at 1073 K (800°C) and is generally not suitable for high-temperature applications in UF₆ environments. iaea.org The maximum recommended service temperatures for alumina and zirconia in UF₆ are approximately 1273 K and 973 K, respectively. iaea.org

Polymeric materials generally exhibit poor compatibility with UF₆. energy.gov UF₆ is known to attack many plastics, rubbers, and coatings. energy.gov For instance, a commercial polyester (B1180765) was found to be seriously attacked and ultimately destroyed at 80°C in a UF₆ environment. emerald.com Some fluorinated polymers, such as Teflon, have shown better resistance, although absorption of UF₆ into the material has been observed. emerald.com The compatibility of polymeric materials is highly dependent on their specific chemical composition and the operating conditions. researchgate.net

The degradation of ceramic materials in UF₆ typically involves the chemical conversion of the oxide to a metal fluoride, leading to weight loss and changes in microstructure. iaea.org The rate of this reaction is a key factor in predicting the material's lifespan. For alumina, the formation of a stable fluoride scale can slow down further degradation, but this protection breaks down at very high temperatures. iaea.org

For polymeric materials, degradation in a UF₆ environment can occur through several pathways, including chemical attack by UF₆ itself or by its hydrolysis product, HF. energy.govmdpi.com The strong oxidizing and fluorinating properties of UF₆ can lead to the breaking of polymer chains and the formation of volatile or non-volatile fluoride compounds. academie-sciences.fr The presence of hydrogen in the polymer structure makes it particularly susceptible to reaction. bris.ac.uk The lifespan of a polymeric component in a UF₆ system is often limited and must be carefully evaluated based on empirical data and understanding of the degradation mechanisms. mdpi.comresearchgate.net

Adsorption and Surface Phenomena of UF₆ on Sorbents and Filters

Sorbents and filters are essential for the purification of UF₆ streams and for capturing any releases to the environment. researchgate.netiaea.org The effectiveness of these materials relies on the specific adsorption and surface reactions with UF₆.

Commonly used sorbents for trapping UF₆ include sodium fluoride (NaF) and various forms of alumina (H-151, XF-100, F-1). iaea.orgosti.gov The selection of a sorbent depends on factors such as capacity, reaction kinetics, and requirements for regeneration and uranium recovery. iaea.org

Sodium fluoride traps UF₆ through a chemisorption process, forming a solid complex (UF₆·2NaF). abacc.org.brresearchgate.net This reaction can be reversed by heating, allowing for the recovery of UF₆. abacc.org.br Studies have shown that the optimal adsorption temperature for UF₆ on NaF is between 100 and 150°C. researchgate.net

Table 2: Comparison of Sorbents for this compound Trapping

| Sorbent Material | Trapping Mechanism | Key Characteristics |

|---|---|---|

| Sodium Fluoride (NaF) | Chemisorption (forms UF₆·2NaF complex) | Reversible by heating, allowing for UF₆ recovery. abacc.org.br Optimal adsorption at 100-150°C. researchgate.net |

| Alumina (Al₂O₃) | Hydrolysis with adsorbed water | Forms non-volatile UO₂F₂ and AlF₃. abacc.org.branl.gov High surface area enhances trapping efficiency. abacc.org.br |

| Activated Carbon | Adsorption/Reaction | Can be used for trapping UF₆. anl.gov |

Development of Chemical Filters for UF6 Purification and Impurity Removal

The purification of this compound (UF6) is a critical step in the nuclear fuel cycle, essential for ensuring the efficiency and safety of the uranium enrichment process. UF6 produced from uranium oxide concentrates can contain various impurities that must be removed. world-nuclear.org These impurities can include other volatile metal fluorides and oxyfluorides which can interfere with the enrichment process or corrode equipment. acs.org Consequently, several methods for UF6 purification have been developed, with chemical filtration through selective sorption being a key technology.

Distillation is a common technique used to separate UF6 from impurities that have different volatilities. world-nuclear.orgresearchgate.net However, for impurities with volatilities close to that of UF6, chemical filtration or sorption methods are more effective. These methods utilize materials that selectively react with or adsorb impurities, trapping them while allowing the purified UF6 gas to pass through.

Research has focused on various sorbent materials for their efficacy in removing specific contaminants. For instance, granulated sodium fluoride (NaF) and magnesium fluoride (MgF2) have been studied for the removal of niobium pentafluoride (NbF5), a fission product impurity. researchgate.net Studies determined the capacity of granulated sodium fluoride for NbF5 at 100°C and 400°C, and of magnesium fluoride at 125°C. researchgate.net Sodium fluoride heated to 400°C was found to be suitable for decontaminating UF6 from NbF5. researchgate.net

Other problematic impurities include volatile compounds of elements like vanadium and molybdenum. Vanadium oxyfluoride (VOF3) and molybdenum hexafluoride (MoF6) are common impurities that can be present in crude UF6. acs.org Selective sorption techniques have been developed to remove these and other compounds. iaea.org The process often involves passing the gaseous UF6 stream through a bed of sorbent material under controlled temperature and pressure conditions. The choice of sorbent and the operating conditions are tailored to target specific impurities based on their chemical reactivity and physical properties.

Beyond sorption, desublimation is another purification technique employed. This process involves the direct transition of UF6 from a gas to a solid phase on a cooled surface. researchgate.net By carefully controlling the temperature of the desublimation surface, it is possible to selectively condense UF6, leaving more volatile impurities in the gas phase. researchgate.net Heat discharge desublimators and multi-chamber devices are considered among the most efficient designs for this purpose. researchgate.net

The table below summarizes findings on various chemical filtration and purification methods for UF6.

| Method | Target Impurity | Sorbent/Process Detail | Operating Temperature | Source |

|---|---|---|---|---|

| Sorption | Niobium Pentafluoride (NbF5) | Granulated Sodium Fluoride (NaF) | 400°C | researchgate.net |

| Sorption | Niobium Pentafluoride (NbF5) | Granulated Magnesium Fluoride (MgF2) | 125°C | researchgate.net |

| Distillation | General Volatile Impurities | Two-stage fractional distillation | Varies | world-nuclear.org |

| Desublimation | General Volatile Impurities | Condensation of UF6 gas to solid on cooled surfaces | Varies | researchgate.net |

Carbon-Based Materials for UF6 Storage and Sequestration

While industrial-scale long-term storage of this compound, particularly depleted UF6, utilizes large carbon steel cylinders, research into alternative materials for storage, transport, and sequestration is ongoing. science.goviaea.org Among these, carbon-based materials, especially activated carbon, have been investigated for their potential to adsorb UF6 gas. researchgate.netiaea.org This is particularly relevant for applications such as trapping UF6 in effluent gas streams or for developing new storage and transportation concepts.

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of gases. ekb.eg Studies have been conducted to characterize the adsorption of UF6 onto different types of activated carbon under various conditions. researchgate.netiaea.org Research has shown that activated carbon has a significant capacity for UF6 adsorption. iaea.org

The adsorption process is influenced by temperature and pressure. Investigations into the thermodynamics of UF6 adsorption on activated carbon have shown the process to be exothermic, feasible, and spontaneous. iaea.org The kinetics of the adsorption have also been studied, with findings indicating that the process is well-described by a pseudo-second-order rate equation. researchgate.netiaea.org This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Equilibrium data from these studies have been analyzed using various isotherm models, including the Langmuir, Freundlich, and Henry equations. iaea.org The results consistently show that the Langmuir isotherm model provides the best fit for the equilibrium data. researchgate.netiaea.org This model assumes monolayer adsorption onto a surface with a finite number of identical sites.

The maximum adsorption capacity is a key parameter for evaluating the effectiveness of an adsorbent. Studies on three different types of activated carbon at 20°C demonstrated significant UF6 uptake. iaea.org The findings from these studies are summarized in the data table below.

| Activated Carbon Type | Maximum Adsorption Capacity (mg UF6 / g Carbon) | Temperature | Best Fit Isotherm Model | Source |

|---|---|---|---|---|

| Type 1 | 3387 | 20°C | Langmuir | iaea.org |

| Type 2 | 2198 | 20°C | Langmuir | iaea.org |

| Type 3 | 2771 | 20°C | Langmuir | iaea.org |

The high adsorption capacity of activated carbon suggests its potential as a medium for the safe storage and sequestration of UF6. The development of such carbon-based systems could offer advantages in managing UF6 inventories and in treating waste streams containing this compound.

Advanced Analytical Methodologies for Uranium Hexafluoride Characterization

Isotopic Composition Analysis of UF₆

The precise measurement of the isotopic composition of uranium, particularly the abundance of the fissile isotope ²³⁵U, is critical for both commercial and safeguarding purposes. Several sophisticated techniques are utilized for the isotopic analysis of UF₆.

High-precision mass spectrometry stands as the cornerstone for the accurate determination of uranium isotopic ratios in UF₆. These methods can be broadly categorized into those that analyze UF₆ directly in its gaseous form and those that analyze it after conversion to a liquid or solid form.

Gas Source Mass Spectrometry (GSMS) directly analyzes UF₆ gas, offering a streamlined process for enrichment facilities. Modern instruments, such as the URANUS mass spectrometer, are capable of measuring not only the major isotope ratio (²³⁵U/²³⁸U) but also the minor isotope ratios of ²³⁴U and ²³⁶U. researchgate.net Methodologies like the "single standard" and the "double standard" (DS) are employed to achieve high precision. researchgate.netazmanco.comazmanco.com A memory-corrected double standard (MCDS) method has been developed to account for memory effects within the instrument, which is particularly important when analyzing samples with varying isotopic compositions. researchgate.net